The synthesis of 6-(tert-butylsulfanyl)pyridine-3-carbonitrile can be achieved through various methods. One approach involves using 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide as a starting material. [] This process involves multiple steps in a continuous flow setup, ultimately leading to the formation of the desired product.
One of the primary mechanisms of action attributed to 6-(tert-butylsulfanyl)pyridine-3-carbonitrile and its derivatives is the inhibition of 5-lipoxygenase-activating protein (FLAP). [] FLAP plays a crucial role in the biosynthesis of leukotrienes, lipid mediators involved in inflammatory responses. By inhibiting FLAP, this compound can disrupt leukotriene production, thus exerting anti-inflammatory effects. []
The primary application of 6-(tert-butylsulfanyl)pyridine-3-carbonitrile is in developing novel drug candidates for inflammatory diseases, especially asthma. [] AM103 (3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid), a derivative of 6-(tert-butylsulfanyl)pyridine-3-carbonitrile, has shown potent FLAP inhibitory activity and demonstrated efficacy in preclinical models of asthma. [] [] This compound, having successfully undergone Phase 1 clinical trials, highlights the therapeutic potential of 6-(tert-butylsulfanyl)pyridine-3-carbonitrile derivatives. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: